N-(3,5-difluorobenzyl)cyclopropanamine
Description
N-(3,5-Difluorobenzyl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a 3,5-difluorobenzyl substituent. The compound’s structure combines the strained cyclopropane ring with a fluorinated aromatic moiety, which may confer unique physicochemical and biological properties.
Key structural features:
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRVCXHKEDNRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3,5-difluorobenzyl)cyclopropanamine can be synthesized through the reaction of cyclopropylamine with 3,5-difluorobenzyl bromide in the presence of a base . The reaction typically involves the following steps:
Reaction Setup: Cyclopropylamine is mixed with 3,5-difluorobenzyl bromide in an appropriate solvent, such as dichloromethane or toluene.
Base Addition: A base, such as potassium carbonate or sodium hydroxide, is added to the reaction mixture to facilitate the nucleophilic substitution reaction.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, typically around 25-50°C, for several hours.
Product Isolation: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for cyclopropyl-(3,5-difluorobenzyl)amine are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorobenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base and suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted benzylamine derivatives.
Scientific Research Applications
N-(3,5-difluorobenzyl)cyclopropanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of cyclopropyl-(3,5-difluorobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Other Halogens
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
- Structure: Contains a 3-chlorophenoxypropyl group instead of 3,5-difluorobenzyl.
- Key Differences: Halogen type: Chlorine (Cl) vs. fluorine (F) alters electronic and steric profiles. Molecular weight: 225.71 g/mol (Cl derivative) vs. ~183.19 g/mol (F derivative), impacting pharmacokinetics.
- Synthesis : Similar reductive amination or alkylation steps may apply, though halogen-specific reagents (e.g., SnCl₂ in fluorinated systems) could differ .
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
- Structure : Combines a difluorophenyl group with a dibromopyridine moiety.
- Key Differences :
Cyclopropane-Containing Amines: Structural and Functional Insights
† Inferred from fluorine’s role in blood-brain barrier penetration .
‡ Chlorinated aromatics are common in antimicrobial scaffolds .
Reported mass spectrometry data .
Research Implications and Limitations
While this compound itself lacks extensive published data, its structural analogs suggest:
- Synthetic challenges: Stability of fluorinated intermediates (e.g., diamine instability noted in ) requires careful handling .
Biological Activity
N-(3,5-difluorobenzyl)cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a cyclopropanamine moiety substituted with a difluorobenzyl group. The presence of fluorine atoms is known to enhance the pharmacokinetic properties of compounds, including metabolic stability and bioavailability.
Antimalarial Activity
Recent studies have revealed that compounds with similar cyclopropyl structures exhibit significant antimalarial activity. For instance, a class of cyclopropyl carboxamides demonstrated potent activity against Plasmodium falciparum, with an effective concentration (EC50) of 40 nM, indicating a promising avenue for developing new antimalarial agents . The mechanism involves targeting cytochrome b within the mitochondrial electron transport chain, which is crucial for the parasite's energy metabolism.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on cyclopropyl-containing compounds. It was observed that modifications to the cyclopropyl group significantly affect biological activity. For instance, replacing the cyclopropyl group with larger aliphatic groups resulted in a 3- to 7-fold decrease in activity . This emphasizes the importance of maintaining the cyclopropyl structure for optimal efficacy.
Case Study: Antimalarial Efficacy
In a study focusing on the cyclopropyl carboxamide class, researchers utilized forward genetics to identify mutations in P. falciparum that conferred resistance to these compounds. The findings indicated that specific mutations in cytochrome b were linked to decreased susceptibility, underscoring the target's role in mediating drug action .
Data Tables
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Potentially targets cytochrome b |
| Cyclopropyl Carboxamide | 40 | Inhibits mitochondrial respiration |
| NS3 Protease Inhibitor | TBD | Inhibits HCV replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
